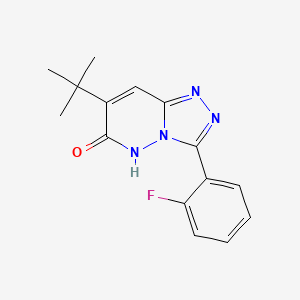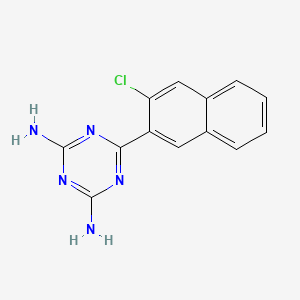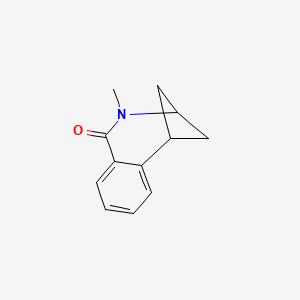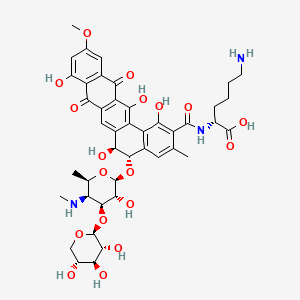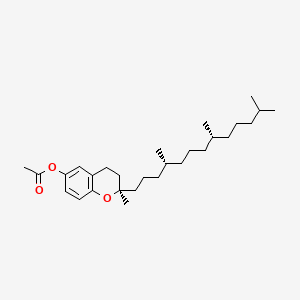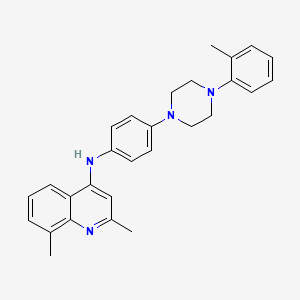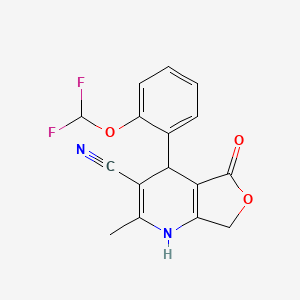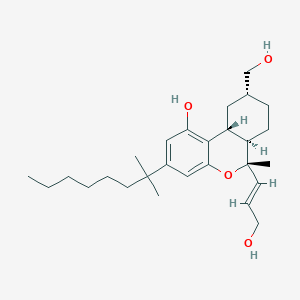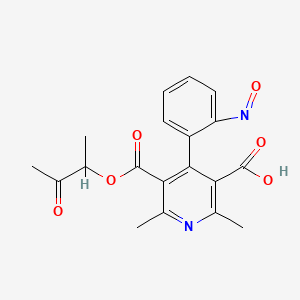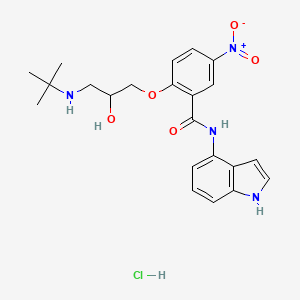
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an indole ring, a nitro group, and a tertiary butylamino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitro group through nitration reactions. Subsequent steps include the formation of the benzamide linkage and the attachment of the tertiary butylamino group via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. For example, the indole ring may interact with aromatic residues in proteins, while the nitro group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives with varying functional groups, such as:
- Benzamide, 2-(3-(dimethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(methylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
- Benzamide, 2-(3-(ethylamino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-
Uniqueness
The uniqueness of Benzamide, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-5-nitro-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tertiary butylamino group, in particular, may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
129323-37-1 |
|---|---|
Formule moléculaire |
C22H27ClN4O5 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)-5-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C22H26N4O5.ClH/c1-22(2,3)24-12-15(27)13-31-20-8-7-14(26(29)30)11-17(20)21(28)25-19-6-4-5-18-16(19)9-10-23-18;/h4-11,15,23-24,27H,12-13H2,1-3H3,(H,25,28);1H |
Clé InChI |
SPKHFVRMIRZJOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CN3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



